Comprehensive Technical Guide on 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2): Structural Analysis, Synthesis, and Applications in Bifunctional Degrader Design
Comprehensive Technical Guide on 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2): Structural Analysis, Synthesis, and Applications in Bifunctional Degrader Design
Executive Summary
In my experience overseeing linkerology campaigns for targeted protein degradation (TPD), the selection of the right bifunctional spacer is frequently the bottleneck in achieving a stable ternary complex. As the field advances beyond simple PEG chains, rigidified and orthogonally protected linkers have become essential. 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid (CAS 303994-57-2) represents a highly optimized solution to this problem.
This whitepaper provides an in-depth technical analysis of this molecule, detailing the causality behind its structural design, its physicochemical properties, and field-proven, self-validating experimental workflows for its synthesis and application in Proteolysis Targeting Chimeras (PROTACs).
Part 1: Structural Causality and Physicochemical Properties
The molecular architecture of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid is not arbitrary; it is specifically engineered for modular, bifunctional conjugation [1]. It consists of a methyl isonipecotate core that is N-acylated with a succinyl moiety.
The Causality Behind the Structure:
-
The Succinyl Moiety (4-oxobutanoic acid): Provides a terminal, free carboxylic acid. This allows for immediate, orthogonal amide coupling with primary or secondary amines (e.g., E3 ligase ligands) without the need for prior deprotection steps.
-
The Piperidine Ring: Introduces structural rigidity and favorable pharmacokinetic properties. Compared to highly flexible, purely aliphatic alkyl chains, the piperidine ring restricts the conformational space of the resulting PROTAC, which often translates to enhanced ternary complex stability and improved aqueous solubility [2].
-
The Methoxycarbonyl Group: Acts as a masked carboxylic acid. Once the primary coupling at the succinyl end is complete, this methyl ester can be selectively saponified to reveal a second reactive site for conjugating the target protein binder.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 4-(4-(methoxycarbonyl)piperidin-1-yl)-4-oxobutanoic acid |
| CAS Registry Number | 303994-57-2 |
| Molecular Formula | C11H17NO5 |
| Molecular Weight | 243.26 g/mol |
| Physical Form | Solid |
| Reactive Groups | Carboxylic Acid (-COOH), Methyl Ester (-COOCH3) |
Part 2: Experimental Protocol: Synthesis of the Linker
The synthesis of this linker relies on the highly efficient nucleophilic acyl substitution (ring-opening) of succinic anhydride by a secondary amine [3]. The following protocol is designed as a self-validating system: the chemical properties of the reagents inherently drive the purification process.
Step-by-Step Methodology: Ring-Opening Amidation
-
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 10.0 mmol of methyl piperidine-4-carboxylate (methyl isonipecotate) in 30 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add 15.0 mmol of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the acidic proton generated during the amidation, preventing the protonation of the piperidine nucleophile and driving the reaction forward without attacking the electrophile itself.
-
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 11.0 mmol of succinic anhydride in portions.
-
Causality: The ring-opening of succinic anhydride is exothermic. Controlling the temperature at 0 °C minimizes the formation of undesired oligomeric side products and ensures regioselective attack by the amine.
-
-
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the consumption of the starting amine via LC-MS.
-
Acidic Workup (Self-Validation Step): Quench the reaction with 20 mL of 1M HCl. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Causality: The acidic workup is a critical self-validating step. It ensures the newly formed succinamic acid remains in its protonated, neutral form, allowing it to partition efficiently into the organic DCM layer. Meanwhile, water-soluble impurities (like unreacted succinic acid and DIPEA-HCl salts) are washed away, often eliminating the need for column chromatography.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target compound.
Workflow for the ring-opening synthesis of 4-[4-(Methoxycarbonyl)piperidino]-4-oxobutanoic acid.
Part 3: Application in PROTAC Assembly
In the context of PROTACs, the spatial distance and flexibility between the E3 ligase ligand and the target protein binder are critical [2]. The 4-carbon succinyl chain combined with the piperidine ring provides an optimal vector for specific target classes.
Step-by-Step Methodology: Bifunctional Conjugation
-
Primary Amide Coupling: Dissolve CAS 303994-57-2 (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), followed by the amine-bearing E3 ligase ligand (e.g., a lenalidomide derivative) (1.0 eq).
-
Causality: HATU rapidly converts the free carboxylic acid into a highly reactive O-Atab ester, facilitating efficient amide bond formation even with sterically hindered amines, ensuring high conversion rates.
-
-
Ester Saponification: Isolate the intermediate and dissolve it in a 3:1 mixture of THF/H2O. Add LiOH (3.0 eq) and stir at room temperature for 2 hours.
-
Causality: LiOH provides mild, selective hydrolysis of the methyl ester. The THF/H2O solvent system ensures both the organic substrate and the inorganic base remain in solution, preventing the cleavage of the newly formed amide bond.
-
-
Secondary Amide Coupling: The newly revealed carboxylic acid is then subjected to a second HATU-mediated coupling with the target protein binder to yield the final PROTAC molecule.
Stepwise assembly of a PROTAC molecule utilizing the bifunctional linker CAS 303994-57-2.
References
- US Patent 11583586B2. "Methods to induce targeted protein degradation through bifunctional molecules". Google Patents.
-
ResearchGate. "Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization". ResearchGate Publications. Available at: [Link]
